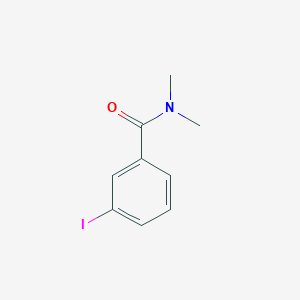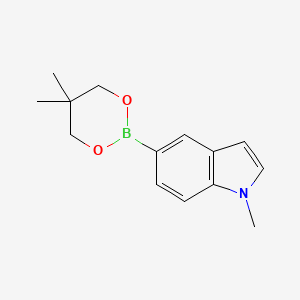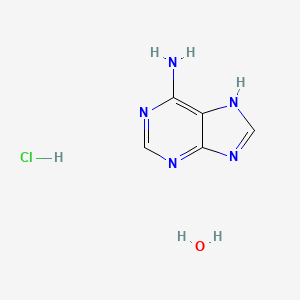
7,8-Diallyloxy-4-methylcoumarin
Descripción general
Descripción
7,8-Diallyloxy-4-methylcoumarin: is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a coumarin core with allyloxy groups at the 7 and 8 positions and a methyl group at the 4 position. This unique structure imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Diallyloxy-4-methylcoumarin typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of ethyl acetoacetate with phloroglucinol to form 4-methylcoumarin.
Allylation: The 4-methylcoumarin is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 7,8-Diallyloxy-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the coumarin core to dihydrocoumarins or other reduced forms.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the allyloxy groups.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydrocoumarins and other reduced forms.
Substitution Products: Various substituted coumarin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 7,8-Diallyloxy-4-methylcoumarin is used as a building block in organic synthesis
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development .
Medicine: Research has shown that coumarin derivatives, including this compound, possess therapeutic potential. They are investigated for their anti-inflammatory, anticoagulant, and neuroprotective effects .
Industry: In the industrial sector, this compound is used in the development of fluorescent dyes and sensors. Its fluorescence properties make it suitable for applications in imaging and detection technologies .
Mecanismo De Acción
The mechanism of action of 7,8-Diallyloxy-4-methylcoumarin involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, affecting metabolic pathways.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, contributing to its protective effects.
Signal Transduction: The compound can modulate signaling pathways involved in inflammation and cell proliferation, leading to its therapeutic effects.
Comparación Con Compuestos Similares
- 7,8-Dihydroxy-4-methylcoumarin
- 7-Diethylamino-4-methylcoumarin
- 7-Azido-4-methylcoumarin
- 5,7-Dihydroxy-4-methylcoumarin
Comparison:
- 7,8-Dihydroxy-4-methylcoumarin: This compound has hydroxyl groups instead of allyloxy groups, which affects its solubility and reactivity. It is known for its antioxidant and anti-inflammatory properties .
- 7-Diethylamino-4-methylcoumarin: The presence of a diethylamino group enhances its fluorescence properties, making it useful in imaging applications .
- 7-Azido-4-methylcoumarin: The azido group introduces reactivity towards click chemistry, allowing for bioconjugation and labeling applications .
- 5,7-Dihydroxy-4-methylcoumarin: This compound has hydroxyl groups at different positions, influencing its biological activity and potential therapeutic applications .
Propiedades
IUPAC Name |
4-methyl-7,8-bis(prop-2-enoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-4-8-18-13-7-6-12-11(3)10-14(17)20-15(12)16(13)19-9-5-2/h4-7,10H,1-2,8-9H2,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYOWNZWCWIXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2OCC=C)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B3043752.png)

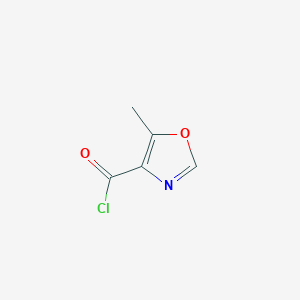
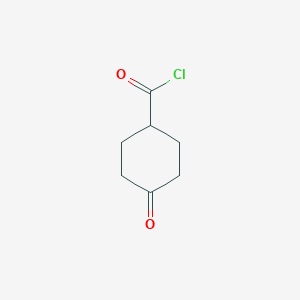
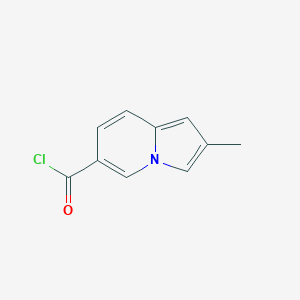
![Imidazo[1,2-c]pyrimidine-2-carbonyl chloride](/img/structure/B3043763.png)
